REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([CH2:10][C:11]#[N:12])[CH:3]=1.ClC(Cl)C(O)=O.[BrH:19]>>[Br:19][C:6]1[C:5]2[C:4](=[CH:3][C:2]([Br:1])=[CH:9][CH:8]=2)[CH:10]=[C:11]([NH2:12])[N:7]=1
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C#N)C=C1)CC#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)Cl
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 minutes at 5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a yellow slurry
|
Type
|
CUSTOM
|
Details
|
HBr was bubbled through the slurry for an additional 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The slurry was then re-cooled to 0° C. in an ice-water bath
|
Type
|
ADDITION
|
Details
|
diethyl ether (200 mL) was added
|
Type
|
FILTRATION
|
Details
|
The product was recovered as a yellow solid by filtration (42 g, 41%)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=NC(=CC2=CC(=CC=C12)Br)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |